molecular formula C14H9N3O3S2 B2995952 N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476323-42-9

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2995952
CAS No.: 476323-42-9
M. Wt: 331.36
InChI Key: OVMHYRYWJHFDJB-UHFFFAOYSA-N
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Description

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors, such as thiourea and α-haloketones, under acidic or basic conditions.

    Introduction of the nitro group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric and sulfuric acids.

    Coupling with benzamide: The final step involves coupling the thiazole derivative with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The nitro group may play a role in the compound’s ability to generate reactive oxygen species, which can induce oxidative stress in cells. The thiazole ring may interact with nucleic acids or proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and mechanisms of action compared to other thiazole derivatives.

Properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S2/c18-13(9-4-2-1-3-5-9)16-14-15-11(8-22-14)12-6-10(7-21-12)17(19)20/h1-8H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMHYRYWJHFDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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